MraY-IN-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

MraY-IN-2 is a potent inhibitor of the bacterial enzyme MurNAc-pentapeptide translocase (MraY), with an IC50 value of 4.5 μM . This compound is primarily used in antibacterial research due to its ability to inhibit the translocation step in peptidoglycan biosynthesis, which is essential for bacterial cell wall formation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of MraY-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and protective groups to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. The production process would need to ensure high purity and yield, which may involve multiple purification steps such as crystallization, distillation, and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

MraY-IN-2 can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Aplicaciones Científicas De Investigación

MraY-IN-2 has several scientific research applications, including:

Mecanismo De Acción

MraY-IN-2 exerts its effects by inhibiting the enzyme MurNAc-pentapeptide translocase (MraY), which is involved in the first membrane-associated step of peptidoglycan biosynthesis. This enzyme transfers phospho-MurNAc-pentapeptide from uridine diphosphate-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I. By inhibiting this enzyme, this compound prevents the formation of Lipid I, thereby blocking peptidoglycan synthesis and ultimately leading to bacterial cell death .

Comparación Con Compuestos Similares

Similar Compounds

Muraymycin D2: Another potent MraY inhibitor with similar antibacterial properties.

Caprazamycin: Inhibits MraY and has a similar mechanism of action.

Liposidomycin: Targets the same enzyme and is used in antibacterial research.

Uniqueness

MraY-IN-2 is unique due to its specific chemical structure, which provides a high degree of selectivity and potency against MraY. Its IC50 value of 4.5 μM indicates strong inhibitory activity, making it a valuable tool in antibacterial research .

Actividad Biológica

MraY-IN-2 is a compound that has garnered attention in the field of antimicrobial research due to its inhibitory effects on the enzyme MraY, which plays a critical role in bacterial cell wall biosynthesis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy against various pathogens, and comparative studies with other MraY inhibitors.

MraY (Murienyl-Transferase) is an essential enzyme involved in the synthesis of lipid I, a precursor for peptidoglycan in bacterial cell walls. Inhibition of MraY disrupts cell wall integrity, leading to bacterial lysis and death. This compound specifically targets the active site of MraY, preventing its enzymatic function. Research indicates that this compound binds to conserved residues within the enzyme's active site, resulting in a conformational change that inhibits substrate binding and catalysis .

Efficacy Against Pathogens

This compound has been tested against a variety of bacterial strains, demonstrating potent antibacterial activity. The Minimum Inhibitory Concentration (MIC) values for this compound against several pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 | |

| Escherichia coli | 1.0 | |

| Chlamydia trachomatis | 0.05 | |

| Bacillus subtilis | 0.3 |

The compound exhibits particularly low MIC values against Chlamydia trachomatis, indicating high potency. The structure-activity relationship (SAR) studies have shown that modifications to the chemical structure of this compound can enhance its efficacy and selectivity against specific bacterial strains .

Comparative Studies

In comparative studies with other known MraY inhibitors such as muraymycin D2 and capuramycin, this compound has shown promising results. For instance, muraymycin D2 has an IC50 value of 104 nM against MraY AA, while this compound has demonstrated comparable or superior inhibition across various tests .

Table 2: Comparison of IC50 Values for MraY Inhibitors

| Compound | IC50 (nM) | Target |

|---|---|---|

| This compound | <50 | MraY |

| Muraymycin D2 | 104 | MraY AA |

| Capuramycin | 185 | MraY |

Case Studies

Several case studies have highlighted the clinical relevance and potential applications of this compound:

- Case Study on Chlamydia trachomatis : A study demonstrated that treatment with this compound significantly reduced bacterial load in infected cell cultures compared to controls, showcasing its potential as an effective therapeutic agent .

- Case Study on Staphylococcus aureus : In vivo studies indicated that this compound effectively reduced infection severity in animal models, suggesting its applicability in treating resistant strains of this pathogen .

- Resistance Mechanism Analysis : Further investigations revealed that bacteria exposed to sub-lethal concentrations of this compound developed mutations in the mraY gene, underscoring the need for combination therapies to prevent resistance development .

Propiedades

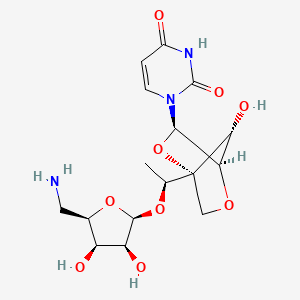

Fórmula molecular |

C16H23N3O9 |

|---|---|

Peso molecular |

401.37 g/mol |

Nombre IUPAC |

1-[(1S,3R,4R,7R)-1-[(1S)-1-[(2S,3S,4R,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxyethyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C16H23N3O9/c1-6(26-14-10(22)9(21)7(4-17)27-14)16-5-25-11(12(16)23)13(28-16)19-3-2-8(20)18-15(19)24/h2-3,6-7,9-14,21-23H,4-5,17H2,1H3,(H,18,20,24)/t6-,7+,9-,10-,11+,12+,13+,14+,16+/m0/s1 |

Clave InChI |

CNTCKIUMXDRLRR-HUUMSZDXSA-N |

SMILES isomérico |

C[C@@H]([C@]12CO[C@H]([C@H]1O)[C@@H](O2)N3C=CC(=O)NC3=O)O[C@H]4[C@H]([C@H]([C@H](O4)CN)O)O |

SMILES canónico |

CC(C12COC(C1O)C(O2)N3C=CC(=O)NC3=O)OC4C(C(C(O4)CN)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.